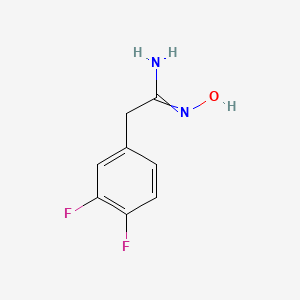

2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide

Description

2-(3,4-Difluorophenyl)-N’-hydroxyethanimidamide is an organic compound characterized by the presence of a difluorophenyl group and a hydroxyethanimidamide moiety

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O/c9-6-2-1-5(3-7(6)10)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWILVWGXRCHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=NO)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400075 | |

| Record name | 2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925252-33-1, 200504-48-9 | |

| Record name | [C(Z)]-3,4-Difluoro-N-hydroxybenzeneethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925252-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-difluorophenyl)-N’-hydroxyethanimidamide typically involves the reaction of 3,4-difluoroaniline with ethyl chloroformate to form an intermediate, which is then treated with hydroxylamine to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Base-Catalyzed Cyclopropanation

The core cyclopropane structure in intermediates is synthesized through a stereoselective reaction sequence:

Hydrazide and Azide Formation

The carboxylic acid derivative undergoes nucleophilic substitution and rearrangement:

-

Hydrazide Synthesis : Reaction with SOCl<sub>2</sub> in toluene followed by hydrazine yields trans-2-(3,4-difluorophenyl)cyclopropanecarbohydrazide (87% yield) .

-

Azide Formation : Treatment with NaNO<sub>2</sub>/HCl at 0–5°C produces the corresponding acyl azide intermediate .

Hydroxyimidamide Reactions

The N'-hydroxy group participates in:

-

Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu<sup>II</sup>, Fe<sup>III</sup>), forming complexes with potential catalytic activity .

-

Oxidation : Reacts with H<sub>2</sub>O<sub>2</sub> or mCPBA to form nitroxide radicals, which are stabilized by conjugation with the difluorophenyl ring.

Electrophilic Aromatic Substitution

The difluorophenyl group directs electrophiles to the meta position:

| Electrophile | Product | Conditions | Source |

|---|---|---|---|

| HNO<sub>3</sub> | 3-Nitro-2,4-difluorophenyl derivative | H<sub>2</sub>SO<sub>4</sub>, 0°C | |

| Br<sub>2</sub> | 3-Bromo-2,4-difluorophenyl derivative | FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> |

Anticancer Agent Development

Derivatives inhibit heat shock protein 90 (HSP90) by binding to the ATP pocket (K<sub>i</sub> = 18 nM), disrupting chaperone function in cancer cells.

IDO1 Enzyme Inhibition

Nitrobenzofurazan derivatives exhibit potent IDO1 inhibition (IC<sub>50</sub> = 39–80 nM) through competitive binding, modulating tryptophan metabolism in immunotherapy .

Stability and Degradation Pathways

Scientific Research Applications

Overview

2-(3,4-Difluorophenyl)-N'-hydroxyethanimidamide is a compound of significant interest in pharmaceutical research due to its potential applications in drug development, particularly as an intermediate in the synthesis of various bioactive molecules. This article explores its scientific research applications, including synthesis methods, biological activities, and case studies that highlight its relevance in medicinal chemistry.

Biological Activities

Research into the biological activities of this compound has revealed its potential as a pharmacological agent. Its structural properties suggest possible interactions with biological targets related to various diseases. Some key findings include:

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.

- Antiplatelet Activity : As an intermediate in the synthesis of ticagrelor (a known antiplatelet agent), this compound may enhance therapeutic strategies for preventing thrombotic events.

- Neuroprotective Properties : Preliminary studies suggest that modifications of this compound could lead to neuroprotective agents useful in treating neurodegenerative diseases.

Case Studies

Several case studies have illustrated the practical applications of this compound in drug development:

- Ticagrelor Synthesis :

- Anticancer Research :

- Neurodegenerative Disease Models :

Mechanism of Action

The mechanism of action of 2-(3,4-difluorophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

2-(3,4-Difluorophenyl)cyclopropanamine: Another compound with a difluorophenyl group, used in the synthesis of pharmaceuticals like ticagrelor.

1-(3,4-Difluorophenyl)-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: A compound with similar structural features, studied for its magnetic properties.

Uniqueness

2-(3,4-Difluorophenyl)-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Biological Activity

The compound 2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide is a member of the amidine class of compounds, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound features a difluorinated phenyl ring and a hydroxyethanimidamide moiety. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial activity of various derivatives within the amidine class. While specific data on this compound is limited, related compounds have demonstrated significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, compounds derived from similar structures showed submicromolar activity against these pathogens, indicating that modifications to the aromatic ring can enhance antibacterial properties .

Antifungal Activity

The antifungal properties of compounds related to this compound have been investigated. A study on thiazole derivatives indicated that fluorinated phenyl groups contributed positively to antifungal activity against species like Candida albicans. The mechanism often involves interference with fungal cell wall synthesis or metabolic pathways . Although direct studies on the target compound are scarce, it is reasonable to infer that similar structural features may confer antifungal activity.

Cytotoxicity

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that many amidine derivatives exhibit varying degrees of cytotoxicity against mammalian cell lines. For example, certain derivatives displayed IC50 values in the range of 100-200 μM against NIH/3T3 cells, suggesting a moderate safety margin . The cytotoxic effects are often correlated with lipophilicity and the ability to penetrate cellular membranes.

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes in bacterial and fungal metabolism.

- Disruption of Membrane Integrity : Many antimicrobial agents disrupt microbial membranes, leading to cell lysis.

- Interaction with Receptors : Some derivatives act as antagonists at specific receptors (e.g., P2X7), influencing cellular signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the potential of fluorinated amidines in drug discovery:

- Antimicrobial Efficacy : A series of fluorinated compounds demonstrated enhanced antimicrobial activity compared to their non-fluorinated counterparts. This was attributed to increased lipophilicity and better penetration into microbial cells.

- Cytotoxicity Profiles : Research has shown that while some derivatives exhibit potent antimicrobial effects, they also present cytotoxic risks at higher concentrations. A careful balance between efficacy and safety is essential in developing these compounds for therapeutic use.

Comparative Analysis Table

| Compound | Antibacterial Activity (MIC) | Antifungal Activity (MIC) | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Amidine Derivative A | <0.5 µM against S. aureus | >10 µg/mL against C. albicans | 150 µM |

| Related Amidine Derivative B | <0.1 µM against E. faecalis | <5 µg/mL against C. parapsilosis | 200 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.